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Compound of Interest

Compound Name: Propane-1,2,3-triyl tripalmitate-d9

Cat. No.: B12298943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propane-1,2,3-triyl tripalmitate-d9, a

deuterated stable isotope-labeled compound essential for advanced metabolic research and

drug development. This document outlines its core properties, supplier information, and

detailed experimental protocols for its application as an internal standard and tracer in mass

spectrometry-based lipidomics.

Product Information and Supplier
Propane-1,2,3-triyl tripalmitate-d9 is a deuterated form of tripalmitin, an endogenous

triglyceride. The deuterium labeling makes it an ideal tool for use as an internal standard in

quantitative analyses, allowing for precise measurement of its non-labeled counterpart in

complex biological matrices. It can also be used as a tracer to study the metabolic fate of

triglycerides in vivo and in vitro.

Primary Supplier: MedChemExpress (MCE)

Table 1: Product Specifications
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Parameter Representative Data

Product Name Propane-1,2,3-triyl tripalmitate-d9

Catalog Numbers HY-W013061S, HY-W013061S8

Molecular Formula C₅₁H₈₉D₉O₆

Molecular Weight 816.38 g/mol

Purity (HPLC) ≥98.0%

Isotopic Enrichment (d9) ≥99%

Appearance White to off-white solid

Storage
Powder: -20°C for 3 years. In solvent: -80°C for

1 year.

Applications
Internal standard for LC-MS/MS, GC-MS;

metabolic tracer

Note: The purity and isotopic enrichment values are representative for a high-quality research-

grade compound and should be confirmed with the batch-specific Certificate of Analysis (CoA)

provided by the supplier.

Experimental Protocols
The primary application of Propane-1,2,3-triyl tripalmitate-d9 is as an internal standard for

the quantification of endogenous triglycerides in biological samples, such as plasma, serum, or

cell lysates. The following is a detailed protocol for a typical lipidomics workflow using this

standard.

Lipid Extraction from Plasma/Serum
This protocol is a modified version of the Bligh and Dyer method, optimized for small sample

volumes.[1]

Materials:

Biological sample (e.g., 10-50 µL of plasma or serum)
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Propane-1,2,3-triyl tripalmitate-d9 stock solution (in a suitable organic solvent like

chloroform or methanol)

Methanol (LC-MS grade), pre-chilled

Methyl tert-butyl ether (MTBE; HPLC grade), pre-chilled[2]

Water (LC-MS grade)

Glass vials and syringes to avoid plasticizer contamination[1]

Procedure:

In a clean glass tube, add 10-50 µL of the plasma or serum sample.

Add a known amount of the Propane-1,2,3-triyl tripalmitate-d9 internal standard stock

solution. The amount should be optimized based on the expected concentration of

endogenous triglycerides in the sample.

Add 225 µL of cold methanol containing other internal standards if necessary.[2][3]

Add 750 µL of cold MTBE.[2][3]

Vortex the mixture vigorously for 10 minutes at 4°C.

To induce phase separation, add 188 µL of LC-MS grade water and vortex for 20 seconds.[2]

[3]

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the layers.[2]

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new

glass tube.[1][2]

Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.

[1]

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile

phase (e.g., isopropanol/acetonitrile/water mixture) for analysis.[2]
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LC-MS/MS Analysis of Triglycerides
Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray

ionization (ESI) source[3][4]

LC Conditions (Representative):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[3]

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and

0.1% formic acid

Gradient: A suitable gradient from, for example, 30% B to 100% B over 15-20 minutes.

Flow Rate: 0.3-0.5 mL/min

Column Temperature: 50-60°C

MS/MS Conditions (Representative):

Ionization Mode: Positive ESI

Precursor Ion: For triglycerides, the ammonium adduct [M+NH₄]⁺ is typically monitored.[5][6]

Product Ion Scans: Neutral loss scans corresponding to the loss of a fatty acid from the

triglyceride backbone are used for identification and quantification.[5][6]

MRM Transitions: For Propane-1,2,3-triyl tripalmitate-d9, specific multiple reaction

monitoring (MRM) transitions would be set up based on its precursor ion and characteristic

product ions. These transitions would be distinct from those of the endogenous, non-labeled

tripalmitin.
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Visualizations
The following diagrams illustrate the experimental workflow and the principle of using an

internal standard.
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Caption: General workflow for lipidomics analysis using an internal standard.
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Caption: Principle of quantification using a stable isotope-labeled internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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